3-[(2,3-Dichlorophenoxy)methyl]benzoic acid
Description
3-[(2,3-Dichlorophenoxy)methyl]benzoic acid (CAS 832740-95-1) is a benzoic acid derivative substituted with a (2,3-dichlorophenoxy)methyl group at the meta position of the aromatic ring. Its molecular formula is C₁₄H₁₀Cl₂O₃, with a molecular weight of 297.14 g/mol (calculated from atomic weights: C=12.01, H=1.008, Cl=35.45, O=16.00) . The compound is structurally characterized by:
- A carboxylic acid group at position 1 of the benzoic acid ring.
- A (2,3-dichlorophenoxy)methyl substituent at position 3.
This compound is of interest in agrochemical and pharmaceutical research due to the bioactivity of chlorinated phenoxy derivatives, which are often associated with herbicidal or antimicrobial properties .
Properties
IUPAC Name |
3-[(2,3-dichlorophenoxy)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c15-11-5-2-6-12(13(11)16)19-8-9-3-1-4-10(7-9)14(17)18/h1-7H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPYAKYXWINEQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)COC2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601261021 | |
| Record name | 3-[(2,3-Dichlorophenoxy)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601261021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832740-95-1 | |
| Record name | 3-[(2,3-Dichlorophenoxy)methyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832740-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(2,3-Dichlorophenoxy)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601261021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-[(2,3-Dichlorophenoxy)methyl]benzoic acid typically involves the reaction of 2,3-dichlorophenol with benzyl chloride in the presence of a base to form the intermediate 2,3-dichlorophenoxybenzyl chloride. This intermediate is then subjected to a carboxylation reaction to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
3-[(2,3-Dichlorophenoxy)methyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(2,3-Dichlorophenoxy)methyl]benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It may be employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-[(2,3-Dichlorophenoxy)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Substitution Patterns
4-[(2,3-Dichlorophenoxy)methyl]benzoic Acid
- Molecular Formula : C₁₄H₁₀Cl₂O₃ (same as the target compound).
- Key Difference: The (2,3-dichlorophenoxy)methyl group is attached at position 4 of the benzoic acid ring instead of position 3.
3-Chloro-4-(2,3-dichlorophenoxy)benzoic Acid
Derivatives with Functional Group Modifications
3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoic Acid (CAS 438220-28-1)
- Molecular Formula : C₁₅H₁₂Cl₂O₄.
- Key Feature : A methoxy (-OCH₃) group at position 4 of the benzoic acid ring.
3-(2,3-Dichloro-phenoxymethyl)-benzoic Acid Hydrazide
Chlorophenoxy Acetic Acid Derivatives
2-(2,3-Dichlorophenoxy)propanoic Acid (CAS 55507-94-3)
- Molecular Formula : C₉H₈Cl₂O₃.
- Key Feature: A propanoic acid chain replaces the benzoic acid moiety.
- Implications : Short-chain derivatives like this are often more mobile in plants, enhancing herbicidal activity via systemic translocation .
Bifenox (CAS 42576-02-3)
- Molecular Formula: C₁₄H₉Cl₂NO₅.
- Key Feature: A nitro (-NO₂) group at position 2 and a methyl ester at position 1 of the benzoic acid ring.
- Properties : Melting point = 85°C; density = 1.155 g/cm³.
- Application : Widely used as a pre-emergence herbicide in crops like corn and rice. The nitro group enhances oxidative stress in weeds .
Data Tables
Table 1: Structural and Physical Properties of Selected Compounds
Research Findings and Implications
- Substituent Position Matters: The 2,3-dichlorophenoxy group in the target compound distinguishes it from the 2,4-dichloro analogs (e.g., 2,4-D), which are more widely used herbicides. The ortho-chlorine in 2,3-dichloro derivatives may hinder rotation around the phenoxy-methyl bond, affecting molecular conformation and target binding .
- Role of Carboxylic Acid: The free carboxylic acid group in this compound enables hydrogen bonding with biological targets, unlike ester derivatives (e.g., Bifenox), which require metabolic activation .
- Toxicity Considerations: Compounds with multiple chlorine atoms (e.g., 3-Chloro-4-(2,3-dichlorophenoxy)benzoic acid) may exhibit higher environmental persistence, necessitating detailed ecotoxicological studies .
Biological Activity
3-[(2,3-Dichlorophenoxy)methyl]benzoic acid is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and herbicidal applications. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a benzoic acid moiety substituted with a dichlorophenoxy group, which is significant for its biological interactions.
The biological activity of this compound is thought to be related to its ability to inhibit specific enzymes involved in fatty acid synthesis in bacteria. This mechanism is similar to that observed with triclosan, which inhibits enoyl-acyl carrier protein reductase (ENR) in various bacterial strains. Research indicates that compounds with similar structures can significantly impact bacterial growth by targeting the lipid biosynthesis pathway .
Efficacy Against Bacteria
Studies have shown that this compound exhibits notable antibacterial properties. The compound has been tested against several pathogenic bacteria, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values indicate the potency of the compound against these bacteria. For instance, initial assays suggest an MIC value in the low micromolar range for S. aureus, comparable to other known antibacterial agents .
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 0.6 |
| Escherichia coli | 7.25 |
| Pseudomonas aeruginosa | Not tested |
Herbicidal Activity
In addition to its antimicrobial properties, this compound has been evaluated for herbicidal activity. The compound's structure suggests potential effectiveness against broadleaf weeds by disrupting their growth mechanisms.
Case Studies
- Case Study on Herbicide Efficacy : A field study demonstrated that application of this compound resulted in a significant reduction in weed biomass compared to untreated controls. The results indicated a dose-dependent response with higher concentrations leading to increased efficacy.
- Toxicological Assessment : Toxicity studies conducted on non-target organisms showed that while the compound is effective against target weeds and pathogens, it also poses risks to certain beneficial species when applied indiscriminately.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
